

In Vitro Cytotoxicity of 6-Bromoquinazoline-4-Carboxylic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 6-Bromoquinazoline-4-carboxylic acid

Cat. No.: B1343833

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This guide provides a comparative analysis of the in vitro cytotoxicity of **6-bromoquinazoline-4-carboxylic acid** and its derivatives against various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of quinazoline-based compounds.

Comparative Cytotoxicity Data

The cytotoxic effects of 6-bromoquinazoline derivatives are typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines. The following tables summarize the IC₅₀ values from various studies, showcasing the potency of these compounds.

| Compound | Cell Line | IC50 (μM) | Reference Compound(s) | IC50 (μM) |
|------------------------------------------------------------------|--------------|--------------|-----------------------|---------------|
| 6-bromoquinazolin e derivative 5b | MCF-7 | 0.53 - 1.95 | Cisplatin | Not specified |
| SW480 | 0.53 - 1.95 | Cisplatin | Not specified | |
| 6-bromo- quinazolinone derivative 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | 17.85 ± 0.92 | Erlotinib | Not specified | |
| MRC-5 (Normal) | 84.20 ± 1.72 | - | - | |
| 4-(3- chloroanilino)-6- bromoquinazolin e derivative 4j | HeLa | 5.24 | Gefitinib | 2.37 |
| 4-(4- bromoanilino)-6- bromoquinazolin e derivative 4e | HeLa | 3.18 | Gefitinib | 2.37 |

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of quinazoline derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- Cancer cell lines (e.g., MCF-7, SW480, HeLa)[1][2][3]
- Culture medium (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[4]
- 6-bromoquinazoline derivatives
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Harvest and seed cells into 96-well plates at a density of 1×10^4 cells per well. Incubate for 24 hours to allow for cell attachment.[4]
- Compound Treatment: Prepare serial dilutions of the 6-bromoquinazoline derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin, Erlotinib, or Doxorubicin).[2]
- Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
- MTT Addition: After incubation, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

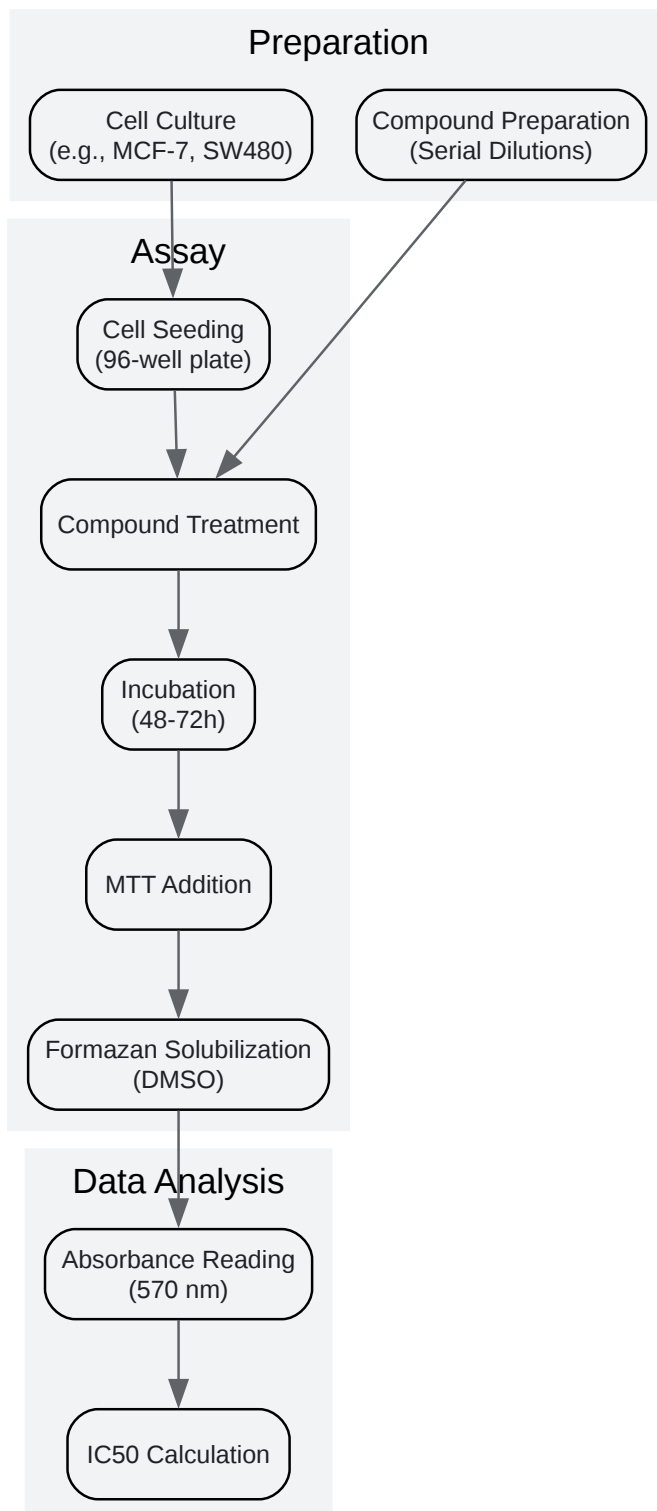
- Data Analysis: The percentage of cell viability is calculated using the following formula:
$$\left(\frac{\text{Absorbance of treated cells}}{\text{Absorbance of control cells}} \right) \times 100$$

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Experimental Workflow for In Vitro Cytotoxicity Screening

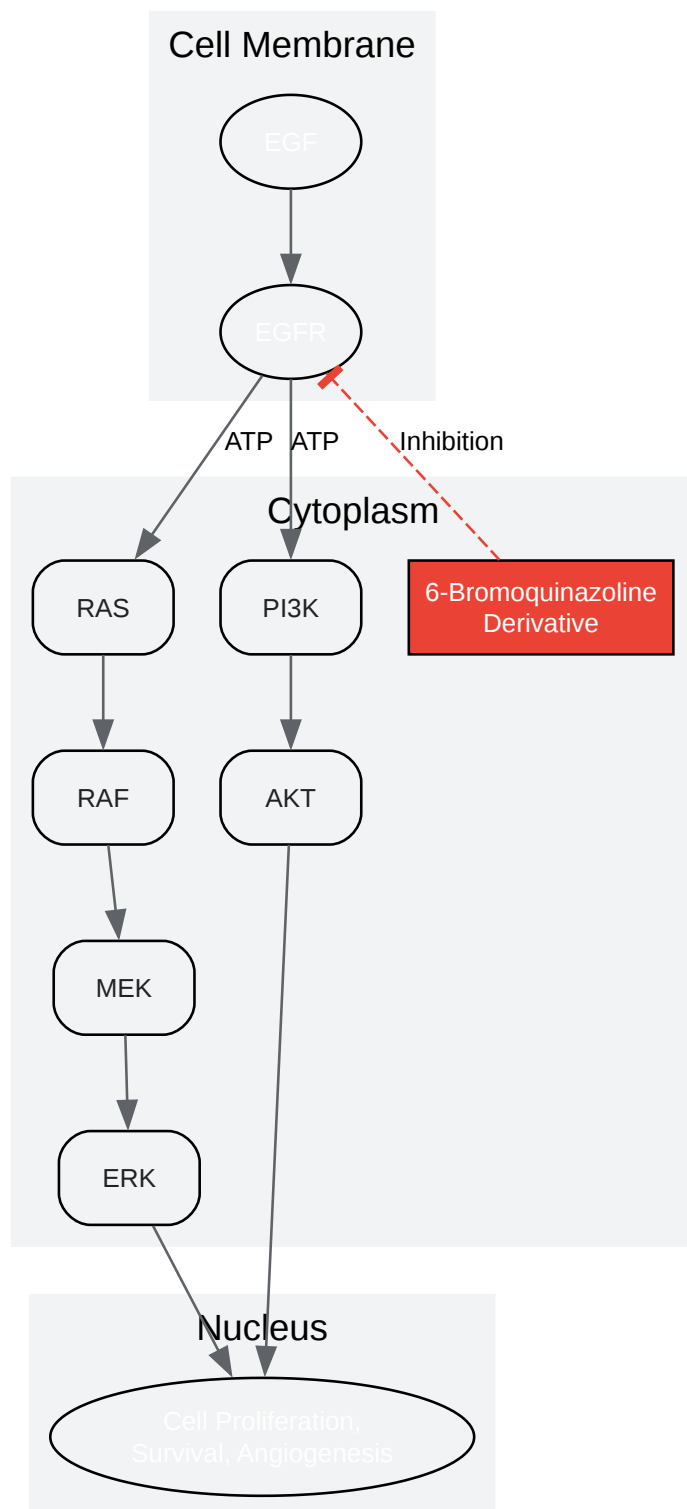
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Caption: Workflow for determining the in vitro cytotoxicity of chemical compounds.

EGFR Signaling Pathway Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.[5]

EGFR Signaling Pathway Inhibition by Quinazoline Derivatives

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References

- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
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